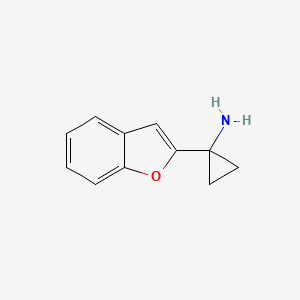![molecular formula C10H10BrNO B1529436 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile CAS No. 1339252-58-2](/img/structure/B1529436.png)
2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile
Vue d'ensemble
Description
“2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” is a chemical compound with the molecular formula C10H10NOBr . It has a molecular weight of 240.1 . It is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The molecular structure of “2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” involves a bromophenyl group attached to a hydroxypropanenitrile group . The InChI code for this compound is 1S/C10H10BrNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,7H2 .Physical And Chemical Properties Analysis
“2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” is an oil at room temperature . It has a molecular weight of 240.1 .Applications De Recherche Scientifique
Palladium-Catalyzed Arylation Reactions
A study by Wakui et al. (2004) demonstrates the use of palladium catalysis in the arylation of ketones, which shares a reaction mechanism potentially applicable to 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. This process involves multiple arylation via C-C and C-H bond cleavages to produce tetraarylethanes and diaryl isochromanones, highlighting a pathway for creating complex organic structures from simpler bromophenyl compounds (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Synthesis of Brominated Flavones
Research by Jakhar and Makrandi (2012) on bromination of phenylpropanones under solvent-free conditions to yield bromoflavones could relate to the synthesis or functionalization of 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. This method presents a green chemistry approach to introducing bromine atoms into organic molecules, potentially applicable to synthesizing derivatives of the compound (Jakhar & Makrandi, 2012).
Chemical Reactivity and Bromophenol Derivatives
A study on bromophenol derivatives isolated from the red alga Rhodomela confervoides by Zhao et al. (2004) reveals the potential for extracting naturally occurring brominated compounds with similar bromophenyl structures. These compounds have been explored for their antibacterial properties, suggesting potential biomedical applications for bromophenyl compounds (Zhao et al., 2004).
Nitrilase-Enabled Herbicide Detoxification
Stalker, McBride, and Malyj (1988) describe the engineering of transgenic plants expressing a bacterial gene for nitrilase, which detoxifies bromoxynil, a brominated nitrile herbicide. This research underscores the broader implications of nitrile-containing compounds in biotechnology and agriculture, providing a context for the environmental and agricultural applications of nitrile chemistry (Stalker, McBride, & Malyj, 1988).
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methyl]-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISUDUDBUCQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)
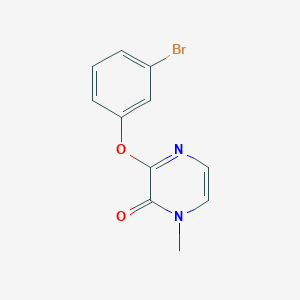
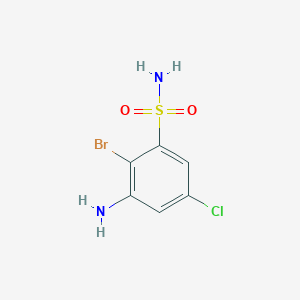
![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)
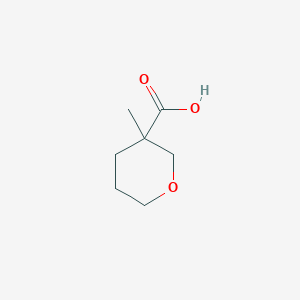
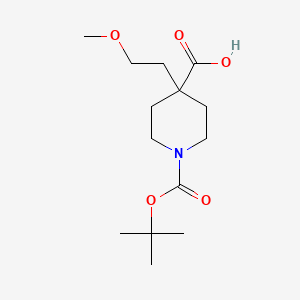
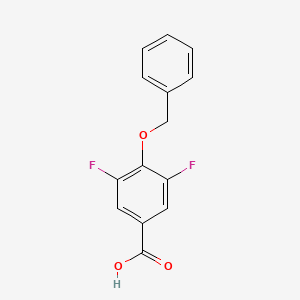
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

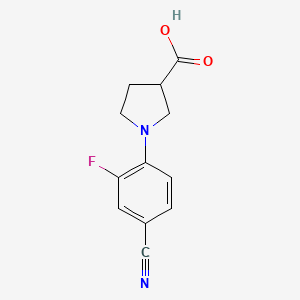
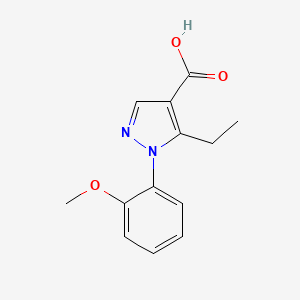
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
